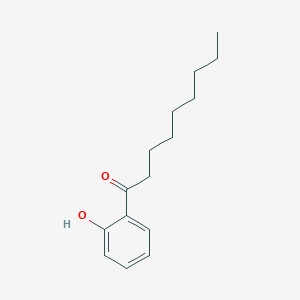

1-(2-Hydroxyphenyl)nonan-1-one

Descripción

Historical Perspectives and Initial Delineations of 1-(2-Hydroxyphenyl)nonan-1-one Research

The initial research concerning the this compound scaffold is rooted in the field of natural product chemistry, specifically the investigation of phytochemicals from the Myristicaceae plant family. In the late 20th century, researchers exploring the chemical constituents of tropical and subtropical plants began to isolate and identify a variety of aryl alkanones.

Studies on species such as Myristica dactyloides and Myristica ceylanica led to the discovery of several related diarylnonanoids. researchgate.netindexcopernicus.comresearchgate.net For example, compounds like 1-(2′,6′-dihydroxyphenyl)-9-(4″-hydroxyphenyl)nonan-1-one and 1-(6′-hydroxy-2′-methoxyphenyl)-9-(4″hydroxyphenyl)nonan-1-one were isolated from the root bark of Myristica ceylanica. researchgate.net These early investigations focused on the extraction, isolation, and structural elucidation of these novel molecules, laying the groundwork for future synthetic and biological studies. The core structure was identified as a diarylnonanoid, a class of compounds that would become a subject of continued interest. researchgate.net

Significance and Contextual Relevance of this compound in Natural Product Chemistry

This compound and its derivatives are significant within natural product chemistry as members of the polyketide family. japsonline.comnaturalproducts.net Polyketides are secondary metabolites from bacteria, fungi, plants, and animals, and they exhibit enormous structural diversity and a wide range of biological activities. The specific subclass of aromatic polyketides includes many phenolic compounds synthesized through a specific biosynthetic pathway.

The Myristicaceae family, which comprises about 21 genera and 520 species including the well-known "nutmeg" plants (Myristica), is a particularly rich source of these compounds. japsonline.com Genera such as Myristica, Horsfieldia, and Knema are known to produce a variety of secondary metabolites, including lignans, flavonoids, and polyketides like the aryl alkanones. researchgate.netjapsonline.com The presence of the this compound backbone in plants used in traditional medicine has spurred further investigation into the chemical properties and potential applications of this structural class. researchgate.net

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C15H22O2 |

| Molecular Weight | 234.33 g/mol |

| Chemical Class | Alkyl-phenylketone; Aromatic Polyketide |

| CAS Number | 22362-60-3 |

Data sourced from PubChem and BLDpharm. nih.govbldpharm.com

Current Paradigms and Emerging Research Trajectories for this compound

Contemporary research has transitioned from the simple isolation of this compound and its natural analogues to a more focused exploration of their synthetic chemistry and biological functions. A significant research trajectory involves the synthesis of novel derivatives to investigate their potential as therapeutic agents.

One area of emerging interest is in oncology. Studies have focused on synthesizing analogues of related natural products, such as malabaricones, to evaluate their efficacy as anticancer agents. For instance, a novel derivative, ML-20, was found to induce DNA double-strand breaks and inhibit autophagy flux in breast cancer cells, highlighting its potential as an adjuvant for cancer therapy.

Another research avenue explores the role of these compounds as enzyme inhibitors. A study on the synthetic analogue, 1-(4-hydroxyphenyl)-nonan-1-one, demonstrated its potent and specific inhibitory activity against 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), an enzyme involved in testosterone synthesis. nih.gov This finding presents these molecules as lead compounds for developing novel non-steroidal inhibitors for specific enzymatic pathways. nih.gov These research paradigms indicate a shift towards targeted drug design and the mechanistic study of these phenolic ketones.

Methodological Frameworks in the Study of this compound

The study of this compound and its analogues employs a range of established chemical methodologies for isolation, synthesis, and characterization.

Isolation and Purification : The initial discovery of related compounds relied on classic phytochemical techniques. This involves the extraction of plant material (e.g., root bark) with organic solvents like dichloromethane, followed by chromatographic methods to separate and purify the individual components. researchgate.net

Structural Elucidation : To determine the precise chemical structure of both isolated natural products and newly synthesized derivatives, a suite of spectroscopic techniques is essential. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), which provides detailed information about the atomic framework, and Mass Spectrometry (MS), which determines the molecular weight and fragmentation pattern. researchgate.netmdpi.com

Chemical Synthesis : Modern research heavily relies on synthetic organic chemistry to produce this compound and its derivatives for biological evaluation. Various synthetic strategies have been developed. For example, the synthesis of malabaricone analogues has been achieved through multi-step procedures involving Friedel-Crafts acylation, alkaline hydrolysis, and in situ decarboxylation. Other reported methods include the pyrrolidine-catalyzed self-condensation of 2'-hydroxyacetophenones and modified Wittig reactions, demonstrating the versatility of synthetic approaches to this class of compounds. researchgate.netmdpi.com

| Natural Source (Genus) | Plant Part | Isolated Analogues of this compound |

| Myristica | Fruit Rind, Seeds, Root Bark | Malabaricones, 1-(2',6'-dihydroxyphenyl)-9-(4''-hydroxyphenyl)nonan-1-one, 1-(6'-hydroxy-2'-methoxyphenyl)-9-(4''hydroxyphenyl)nonan-1-one |

| Horsfieldia | Seeds, Leaves, Twigs | 5,7-dihydroxy-2-n-nonylchromen-4-one, Phlorodecanophenon |

Data compiled from multiple studies on the Myristicaceae family. researchgate.netresearchgate.netjapsonline.com

Propiedades

IUPAC Name |

1-(2-hydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-11-14(16)13-10-8-9-12-15(13)17/h8-10,12,17H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAGYCQGSMZTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10392827 | |

| Record name | 1-(2-hydroxyphenyl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22362-60-3 | |

| Record name | 1-(2-hydroxyphenyl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10392827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Basic: What are the standard synthetic routes for 1-(2-Hydroxyphenyl)nonan-1-one?

Methodological Answer:

The compound is typically synthesized via acylphenol formation or Claisen-Schmidt condensation . For example:

- Acylphenol synthesis : Reacting a phenolic substrate (e.g., 2-hydroxyacetophenone) with a long-chain acyl chloride (e.g., nonanoyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

- Modified Claisen-Schmidt condensation : Using 2-hydroxybenzaldehyde derivatives and ketones under basic (e.g., NaOH) or acidic (e.g., HCl) conditions. For structurally similar chalcones, ethanol or methanol solvents are employed at reflux temperatures (60–80°C) .

Key Considerations : Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water mixtures).

Basic: How is this compound characterized analytically?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Diagnostic peaks include the phenolic -OH (~10–12 ppm, broad singlet) and the ketone carbonyl (~190–210 ppm in ¹³C). The nonyl chain shows characteristic methylene/methyl signals (0.8–1.6 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 262.1934 for C₁₅H₂₂O₂) .

- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves the planar aromatic ring and ketone geometry. Data collection typically requires a Mo-Kα source (λ = 0.71073 Å) at 100–150 K .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O vs. AlCl₃) for acylation efficiency. For condensation reactions, compare KOH vs. piperidine as bases .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of phenolic intermediates, while ethanol reduces side reactions .

- Temperature Control : Lower temperatures (0–5°C) minimize ketone decomposition during acylation, while reflux (70–80°C) accelerates condensation .

Data-Driven Example : A 15% yield increase was reported for analogous chalcones when switching from aqueous NaOH to anhydrous K₂CO₃ in DMF .

Advanced: How does structural variation (e.g., alkyl chain length) influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Chain Length : In Myristicaceae-derived acylphenols (e.g., tetradecanoyl vs. nonanoyl derivatives), longer chains enhance antimicrobial activity due to improved lipid membrane penetration .

- Substituent Effects : Methoxy groups at C-6 (e.g., 1-(2-hydroxy-6-methoxyphenyl)nonan-1-one) increase antioxidant capacity by stabilizing radical intermediates .

Experimental Design :

- Compare IC₅₀ values against Staphylococcus aureus for C₉ (nonanoyl) vs. C₁₄ (tetradecanoyl) derivatives.

- Use ROS scavenging assays (e.g., DPPH) to quantify antioxidant potency .

Data Contradiction: Why do isolation yields of natural analogs vary across studies?

Methodological Answer:

Discrepancies arise from:

- Plant Source Variability : Myristica fatua populations differ in secondary metabolite content due to soil composition and climate .

- Extraction Techniques : Soxhlet extraction (hexane/EtOAc) vs. ultrasound-assisted methods yield 20–40% variability in acylphenol recovery .

- Chromatographic Resolution : Silica gel vs. Sephadex LH-20 columns affect purity (e.g., this compound co-elutes with malabaricones in crude extracts) .

Reproducibility Strategy : Standardize plant material (geographic origin, harvest season) and validate protocols via spike-and-recovery experiments.

Advanced: What computational methods predict the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to model H-bonding (phenolic OH⋯O=C) and electron density distribution.

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial FabI enzyme) using AutoDock Vina. Predict binding affinity (ΔG) for SAR refinement .

Validation : Compare computed NMR shifts (GIAO method) with experimental data to verify accuracy .

Table 1: Structurally Related Acylphenols and Their Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.